1,3-Bis(1-adamantyl)imidazol-2-ylidene

Overview

Description

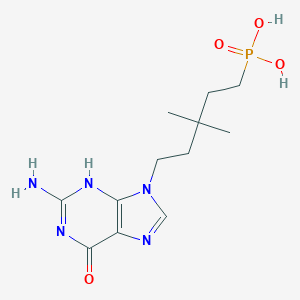

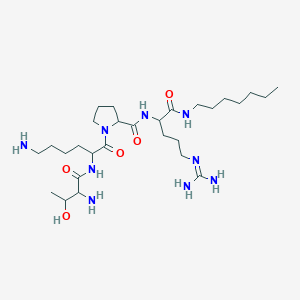

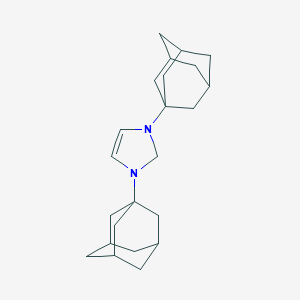

1,3-Bis(1-adamantyl)imidazol-2-ylidene is a stable carbene derivative characterized by the presence of two bulky adamantyl groups attached to the nitrogen atoms of the imidazole ring. This structure is part of a broader class of compounds that include imidazol-2-ylidenes, which are known for their stability and reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of 1,3-bis(1-adamantyl)imidazol-2-ylidene involves the decomposition of 1,3-bis(1-adamantyl)-2,3-dihydro-1H-benzimidazol-2-ylacetonitrile under heating and reduced pressure. This method is part of a larger set of synthetic strategies aimed at creating stable carbenes with different substituents to explore their properties and reactivity .

Molecular Structure Analysis

The molecular structure of 1,3-bis(1-adamantyl)imidazol-2-ylidene has been determined by X-ray analysis, revealing geometric parameters that suggest a lower aromaticity compared to other imidazol-2-ylidenes. This difference in aromaticity can influence the compound's reactivity and stability .

Chemical Reactions Analysis

1,3-Bis(1-adamantyl)imidazol-2-ylidene exhibits interesting reactivity, such as reacting with acetonitrile to form insertion products and with molecular sulfur to yield a thione derivative. However, it does not react with selenium under similar conditions, indicating selective reactivity based on the type of reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-bis(1-adamantyl)imidazol-2-ylidene include partial conjugation in the heteroring and luminescence under UV irradiation. These properties are significant as they can affect the compound's applications in materials science and as a luminescent marker .

While the provided data does not include direct information on 1,3-bis(1-adamantyl)imidazol-2-ylidene, the related compounds and their synthesis, structure, and reactivity can offer insights into the behavior of similar adamantane-based carbenes. The versatility of adamantane derivatives in forming various complexes and frameworks, as seen in the synthesis of metal-organic frameworks , and the adaptability of adamantane-containing molecules in molecular recognition , suggest that 1,3-bis(1-adamantyl)imidazol-2-ylidene could also exhibit interesting binding properties and form diverse supramolecular structures. Additionally, the transformations of adamantane-containing imidazopyridines provide a context for understanding the reactivity of adamantane-substituted heterocycles, which could be relevant for the chemical reactions analysis of 1,3-bis(1-adamantyl)imidazol-2-ylidene.

Scientific Research Applications

Catalytic Applications

Transfer Hydrogenation Catalysts : 1,3-Bis(1-adamantyl)imidazol-2-ylidene has been used in iridium complexes as catalysts for transfer hydrogenation reactions. These complexes demonstrate significant activity in transferring hydrogen to unsaturated substrates (Hillier et al., 2001).

Electrochemical Reduction : This carbene has been shown to be compatible with ionic liquids, showcasing potential in electrochemical applications. It was reduced electrochemically to produce a nucleophilic carbene (Gorodetsky et al., 2004).

Hydrosilylation and Transfer Hydrogenation : Bis(N-heterocyclic carbene) complexes of iron(II) containing 1,3-Bis(1-adamantyl)imidazol-2-ylidene have shown efficacy in catalyzing hydrosilylation and transfer hydrogenation (Hashimoto et al., 2012).

Structural and Thermochemical Studies

Stability and Structure Analysis : Studies have been conducted to understand the geometric parameters and stability of compounds containing 1,3-Bis(1-adamantyl)imidazol-2-ylidene. These analyses provide insights into its aromaticity and potential for use in various chemical reactions (Korotkikh et al., 2006).

Luminescent Properties : The compound has been studied for its luminescent properties under UV irradiation, indicating potential applications in optical materials or sensors (Jin et al., 2013).

Organic Synthesis

Complex Formation : Research has shown the ability of 1,3-Bis(1-adamantyl)imidazol-2-ylidene to form complexes with metals such as magnesium and zinc, hinting at its versatility in organometallic chemistry (Arduengo et al., 1993).

Ring-Closing Metathesis : Ruthenium complexes with 1,3-Bis(1-adamantyl)imidazol-2-ylidene have been effective in ring-closing metathesis, a valuable reaction in organic synthesis (Jafarpour et al., 1999).

Safety And Hazards

properties

IUPAC Name |

1,3-bis(1-adamantyl)-2H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLONOWACPBEYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4CN(C=C4)C56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436293 | |

| Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(1-adamantyl)imidazol-2-ylidene | |

CAS RN |

131042-77-8 | |

| Record name | 1,3-bis(1-adamantyl)imidazol-2-ylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.